molecular formula C16H13BrCl2N2O2 B10902754 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B10902754
M. Wt: 416.1 g/mol
InChI Key: KAYZHQNIUTZDFR-KEBDBYFISA-N
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Description

N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound characterized by the presence of bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 2,4-dichlorophenoxyacetic acid hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2-THIENYL)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H13BrCl2N2O2

Molecular Weight

416.1 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C16H13BrCl2N2O2/c1-10(11-3-2-4-12(17)7-11)20-21-16(22)9-23-15-6-5-13(18)8-14(15)19/h2-8H,9H2,1H3,(H,21,22)/b20-10+

InChI Key

KAYZHQNIUTZDFR-KEBDBYFISA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C2=CC(=CC=C2)Br

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)Br

Origin of Product

United States

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